molecular formula C9H16ClNO2 B13920903 (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

Cat. No.: B13920903
M. Wt: 205.68 g/mol
InChI Key: JROUSUXEZHOWGD-DEGVFPLUSA-N
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Description

(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is a bicyclic β-amino acid derivative characterized by a rigid bicyclo[2.2.2]octane scaffold. This compound exhibits stereochemical specificity due to its (2S,3S) configuration, which influences its physicochemical and biological properties. It is synthesized via resolution and hydrogenation methods, yielding white crystalline solids with a melting point of 255–260°C (decomposition) and an optical rotation of [α]D²⁰ = –35.4° (c = 0.5, H₂O) . Key analytical data include:

  • 1H-NMR: δ = 1.39–1.75 (m, 8H), 1.87–1.91 (m, 1H), 2.07–2.11 (m, 1H), 2.34 (d, J = 6.1 Hz, 1H), 3.90 (d, J = 6.1 Hz, 1H).
  • 13C-NMR: δ = 18.4, 20.9, 24.2, 25.5, 28.1, 29.2, 51.0, 52.9, 180.9 ppm.
  • Elemental Analysis: C 64.07%, H 9.11%, N 8.08% (theoretical: C 63.88%, H 8.93%, N 8.28%) .

The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications, such as intermediates in drug synthesis (e.g., kinase inhibitors) .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c10-8-6-3-1-5(2-4-6)7(8)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H/t5?,6?,7-,8-;/m0./s1

InChI Key

JROUSUXEZHOWGD-DEGVFPLUSA-N

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2N)C(=O)O.Cl

Canonical SMILES

C1CC2CCC1C(C2N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Industrial Synthesis via Chiral Reductive Amination and Ester Conformation Flip (Based on EP3904333A1)

A recently patented industrially scalable method involves a four-step sequence starting from 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate:

  • Reductive Amination with Chiral Amines
    The key step involves reacting 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate with a chiral amine (e.g., (S)-1-naphthylethylamine) in the presence of an acid catalyst to form 3-amido-bicyclo[2.2.2]octene-2-carboxylate. This step sets the stereochemistry at the 3-position.

  • Reduction of the Double Bond
    The 3-amido-bicyclo[2.2.2]octene-2-carboxylate undergoes catalytic hydrogenation (e.g., with 5% platinum on carbon under 1 MPa hydrogen pressure at 35 °C for 10 hours) to yield (2R,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate.

  • Ester Group Conformation Flip Under Strong Base Conditions
    Treatment with strong bases such as sodium tert-butoxide in tetrahydrofuran/tert-butanol at 0–10 °C causes inversion of the ester group conformation, converting the (2R,3S) isomer to the desired (2S,3S) isomer.

  • Deprotection by Hydrogenation
    Finally, hydrogenation removes the protecting group on the amide, yielding (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate.

This method addresses previous challenges such as high production risks, expensive reagents, and difficulty in scaling up. The use of innovative intermediates and chiral reductive amination improves yield and stereoselectivity, making it suitable for pharmaceutical manufacturing.

Advantages:

  • Use of relatively inexpensive starting materials like 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate
  • High stereoselectivity via chiral amine intermediates
  • Industrial scalability with large batch volumes (e.g., 100 kg scale demonstrated)
  • Avoidance of hazardous reagents like diphenyl azide phosphate used in older routes

Classical Route via Diels-Alder Reaction and Curtius Rearrangement

Earlier synthetic routes start from cyclohexadiene and maleic anhydride via a Diels-Alder reaction to form bicyclo[2.2.2]octene derivatives. Key steps include:

  • Selective alcoholysis in the presence of quinidine to obtain cis-carboxylic acid esters
  • Ester group conformation flip under strong base conditions
  • Curtius rearrangement using diphenyl azide phosphate to introduce the amino group
  • Removal of benzoxycarbonyl protecting groups to yield the target amino acid

Limitations:

  • Use of hazardous reagents (e.g., azide compounds)
  • Multiple protection/deprotection steps increase complexity
  • Difficulties in controlling stereochemistry and conformational isomerism
  • High cost and safety concerns limit industrial scale-up

Resolution of Racemic Mixtures via Diastereomeric Salt Formation (Based on PMC6270088)

An alternative approach involves synthesizing racemic mixtures of bicyclo[2.2.2]octane amino acid derivatives followed by resolution using chiral resolving agents:

  • Racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is synthesized via established methods.
  • Resolution is achieved by forming diastereomeric salts with O,O'-dibenzoyltartaric acid (DBTA), a chiral resolving agent.
  • The salt formation is conducted in ethanol, sometimes in the presence of aqueous hydrochloric acid to improve selectivity.
  • Diastereomeric excess (de) and yield depend on the resolving agent and conditions.

Table 1. Resolution Efficiency of Racemic Amino Acid with Different Resolving Agents

Entry Resolving Agent Yield (%) Diastereomeric Excess (de %) S Factor*
1 L-tartaric acid 23 48 0.22
2 S-mandelic acid 30 45 0.27
3 L-DBTA (with HCl) 47 70 0.66
4 L-DBTA (without HCl) 45 84 0.76

*The S factor indicates resolution efficiency, calculated as $$ S = 2 \times \text{yield} \times \text{de} $$.

Recrystallization of the L-DBTA salt further improves enantiomeric purity to 96% de. The mother liquor contains the opposite enantiomer with up to 98% de.

This resolution method is effective for laboratory-scale preparation but less suitable for large-scale industrial production due to yield limitations and the need for resolving agents.

Comparative Summary of Preparation Methods

Feature Chiral Reductive Amination Route (EP3904333A1) Classical Diels-Alder/Curtius Route Resolution via Diastereomeric Salt Formation (PMC6270088)
Starting Material 3-Carbonyl-bicyclo[2.2.2]octane-2-carboxylate Cyclohexadiene + Maleic Anhydride Racemic amino acid esters
Key Steps Reductive amination, hydrogenation, ester flip Diels-Alder, selective alcoholysis, Curtius rearrangement Salt formation with chiral resolving agent
Stereoselectivity High (chiral amine used) Moderate to low Depends on resolution efficiency
Scalability Industrial scale demonstrated Limited by hazardous reagents Suitable for lab scale
Safety Safer reagents and conditions Use of azides and strong bases Mild conditions
Yield and Purity High yield, high enantiomeric purity Moderate yield, moderate purity Moderate yield, high purity after recrystallization
Cost-effectiveness Improved over classical routes High due to reagents and steps Costly due to resolving agents

Detailed Research Outcomes and Notes

  • The chiral reductive amination method has been optimized with various organic substituents for R, X, and Y groups in intermediates to improve stereoselectivity and yield. Sodium tert-butoxide is preferred as the strong base for ester conformation flip due to cost and availability.
  • Catalytic hydrogenation conditions (e.g., 5% platinum on carbon, 1 MPa H2, 35 °C) provide efficient reduction of the double bond and deprotection steps.
  • The resolution method using O,O'-dibenzoyltartaric acid is effective in separating enantiomers on a gram scale, with diastereomeric excess up to 84% in initial crystallization and 96% after recrystallization.
  • NMR spectroscopy and X-ray crystallography confirm stereochemistry and relative configuration of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chiral amines, acids, reducing agents, and oxidizing agents. The reaction conditions are typically mild to ensure the stability of the bicyclic structure .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted amino acids .

Scientific Research Applications

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Diastereomers

(2R,3S)- and (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Hydrochlorides

  • Melting Points : (2R,3S) enantiomer: 223–230°C (decomp.) vs. (2S,3S): 255–260°C .
  • Optical Rotation : (2R,3S): [α]D²⁰ = –49° (c = 0.3, H₂O); (2S,3R): [α]D²⁰ = +46.5° (c = 0.3, H₂O) .
  • Stereochemical Impact : The (2S,3S) configuration confers distinct NMR coupling constants and crystallographic packing compared to its diastereomers, influencing reactivity in chiral synthesis .

Bicyclo[2.2.1] Analogues

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride

  • Molecular Weight : 191.66 g/mol (vs. 205.68 g/mol for the [2.2.2] analogue) .
  • 255–260°C for [2.2.2]) .
  • Applications : Used in neuraminidase inhibitors, whereas the [2.2.2] analogue is preferred for rigid peptide backbones .

Ester Derivatives

Ethyl (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride

  • Molecular Weight : 233.74 g/mol (vs. 205.68 g/mol for the carboxylic acid hydrochloride) .
  • Lipophilicity : The ethyl ester increases logP by ~1.5 units, enhancing membrane permeability in prodrug designs .
  • Synthetic Utility : Intermediate in flow hydrogenation reactions (99% ee achieved) .

Pharmacologically Relevant Bicyclic Amino Acids

(2S,5R,6R)-6-[(R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

  • Structure-Activity: The thiazolidine ring and β-lactam moiety confer antibiotic activity (e.g., penicillin derivatives), unlike the non-antibiotic [2.2.2] analogue .
  • Thermal Stability : Lower mp (~200°C) due to flexible substituents vs. the rigid [2.2.2] scaffold .

Data Tables

Table 1. Physicochemical Properties of Selected Bicyclic Amino Acids

Compound Name Molecular Weight (g/mol) Melting Point (°C) [α]D²⁰ (c, solvent) Key Applications
(2S,3S)-[2.2.2] Acid Hydrochloride 205.68 255–260 (dec.) –35.4° (0.5, H₂O) Kinase inhibitors
(2R,3S)-[2.2.2] Acid Hydrochloride 205.68 223–230 (dec.) –49° (0.3, H₂O) Chiral building blocks
(1S,2S,3R,4R)-[2.2.1] Acid Hydrochloride 191.66 N/A N/A Neuraminidase inhibitors
Ethyl (2S,3S)-[2.2.2] Ester Hydrochloride 233.74 N/A –17.5° (1.0, MeOH) Prodrug intermediates

Biological Activity

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride, commonly referred to as ABOC, is a bicyclic amino acid with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, synthesis methods, and applications in drug development.

Chemical Structure and Properties

ABOC has the following chemical characteristics:

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.224 g/mol
  • CAS Number : 1621863-51-1
  • Structural Features : The compound features two chiral centers, contributing to its stereochemical diversity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to ABOC exhibit a variety of biological activities, including:

  • Amino Acid Transport Inhibition : Studies have shown that ABOC can inhibit amino acid transport systems in certain cell lines, particularly affecting the uptake of histidine and leucine .
  • Antimicrobial Properties : Compounds derived from the bicyclo[2.2.2]octane framework have been reported to possess antibacterial activity, making them potential candidates for antibiotic development .
  • Chiral Catalysis : ABOC and its derivatives have been utilized as chiral catalysts in asymmetric synthesis, enhancing the efficiency of chemical reactions while maintaining enantioselectivity .

Synthesis Methods

The synthesis of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves:

  • Asymmetric Diels-Alder Reaction : This method employs a chiral auxiliary to facilitate the formation of the bicyclic structure.
    Aminodiene+Acrylate(S)ABOC\text{Aminodiene}+\text{Acrylate}\rightarrow (S)-ABOC
    This reaction yields high selectivity for the desired enantiomer .
  • Functionalization of Bicyclic Scaffolds : Researchers have explored various functionalization strategies to modify the core structure for enhanced biological activity and pharmacological properties.

Study 1: Amino Acid Transport Inhibition

A study investigated the interaction of ABOC with amino acid transport systems in S37 ascites cells. It was found that ABOC competitively inhibited the uptake of labeled leucine and histidine, suggesting its potential role as a substrate for these transport systems .

Study 2: Antimicrobial Activity

Research into derivatives of bicyclo[2.2.2]octane has revealed their effectiveness against several bacterial strains. For instance, compounds exhibiting structural similarity to ABOC were tested for antibacterial properties, demonstrating significant inhibition against common pathogens .

Comparison with Other Compounds

The following table compares ABOC with other amino acids based on structural features and biological activity:

Compound NameStructure TypeUnique Features
L-LeucineNatural Amino AcidAliphatic side chain; widely used in protein synthesis
L-TryptophanNatural Amino AcidIndole side chain; precursor for serotonin
1-Aminobicyclo[1.1.0]butaneBicyclic Amino AcidDifferent ring structure; less rigidity
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid Bicyclic Amino AcidUnique bicyclic structure; potential drug candidate

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